molecular formula C65H142N26O3 B12351275 CID 137699573

CID 137699573

Cat. No.: B12351275
M. Wt: 1336.0 g/mol
InChI Key: PFNGYSWYGLEZKC-GJJSGUCBSA-N
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Description

No information about CID 137699573 (structure, molecular formula, or functional properties) is present in the provided evidence. PubChem CIDs are unique identifiers for chemical entities, but without direct data, this compound cannot be characterized here. For reference, analogous entries in the evidence (e.g., CID 53216313 in ) typically include:

  • Molecular formula (e.g., C₆H₅BBrClO₂)
  • Physicochemical properties (e.g., molecular weight, LogP, solubility)
  • Functional annotations (e.g., GI absorption, BBB permeability) .

Properties

Molecular Formula

C65H142N26O3

Molecular Weight

1336.0 g/mol

InChI

InChI=1S/C65H142N26O3/c1-11-48(8)58(80-32-30-76-27-28-78-37-52(18-15-24-82-64(71)72)86-40-55(33-46(4)5)79-31-29-75-13-3)43-89-57(35-62(68)94)41-87-56(34-47(6)7)42-90-59(49(9)12-2)44-91-60(50(10)92)45-88-53(19-16-25-83-65(73)74)38-85-54(20-21-61(67)93)39-84-51(36-77-26-22-66)17-14-23-81-63(69)70/h3,26,28-30,46-60,75-80,84-92H,11-25,27,31-45,66H2,1-2,4-10H3,(H2,67,93)(H2,68,94)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)/t48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+/m0/s1

InChI Key

PFNGYSWYGLEZKC-GJJSGUCBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN[C@@H](CC(=O)N)CN[C@@H](CC(C)C)CN[C@H](CN[C@H](CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)N)CN[C@@H](CCCN=C(N)N)CN[CH]CN)[C@@H](C)O)[C@@H](C)CC)NC[CH]NC[CH]NC[C@H](CCCN=C(N)N)NC[C@H](CC(C)C)NC[CH]NC[CH]

Canonical SMILES

CCC(C)C(CNC(CC(=O)N)CNC(CC(C)C)CNC(CNC(CNC(CCCN=C(N)N)CNC(CCC(=O)N)CNC(CCCN=C(N)N)CN[CH]CN)C(C)O)C(C)CC)NC[CH]NC[CH]NCC(CCCN=C(N)N)NCC(CC(C)C)NC[CH]NC[CH]

Origin of Product

United States

Chemical Reactions Analysis

CID 137699573 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 137699573 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 137699573 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 137699573 are unavailable, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below is a generalized approach based on methodologies from the sources:

Table 1: Comparative Analysis Framework

Parameter Example from Application to this compound (Hypothetical)
Molecular Formula C₁₀H₉F₃O (CID 1533-03-5) [Not available]
Molecular Weight 202.17 g/mol [Not available]
LogP (Lipophilicity) XLOGP3: 2.15 [Requires experimental/computational data]
Solubility 0.24 mg/mL (ESOL) [Dependent on structural features]
Biological Activity CYP inhibition, BBB permeability [Unknown; requires assay validation]

Key Findings from Evidence

  • Structural Similarity : lists compounds with similarity scores >0.95 (e.g., trifluoromethyl-substituted ketones), suggesting that functional groups (e.g., halogens, aromatic rings) heavily influence comparisons .
  • Synthetic Accessibility : Compounds with low synthetic complexity scores (e.g., 2.07 in ) are prioritized for drug discovery .
  • Functional Analogues : For example, oscillatoxin derivatives (CIDs 101283546, 185389) share core structural motifs but differ in side chains, altering bioactivity .

Limitations and Recommendations

Data Gaps : The absence of this compound in the evidence precludes definitive analysis.

Methodological Insights :

  • Use computational tools (e.g., PubChem Structure Search, molecular docking) to predict properties.
  • Cross-reference with databases like ChEMBL or ChemSpider for bioactivity data.

Experimental Validation: If this compound is novel, prioritize spectral characterization (NMR, MS) and in vitro assays to establish its profile.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 137699573?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • "How does the molecular stability of this compound (Intervention) compare to structurally analogous compounds (Comparison) under varying pH conditions (Outcome)?"
  • Refine questions by ensuring specificity, avoiding vague terms, and aligning with gaps identified in literature reviews .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

Start with specialized encyclopedias/dictionaries to clarify terminology and scope (e.g., chemical properties, synthesis pathways) .

Use academic databases (e.g., PubMed, SciFinder) with keywords like "this compound stability" or "synthetic pathways".

Evaluate sources for credibility: prioritize peer-reviewed journals, avoid non-academic platforms like .

Organize findings thematically (e.g., physicochemical properties, biological activity) and document gaps .

Q. How to select data collection methods for this compound research?

  • Methodological Answer :

  • Primary Data : Use controlled experiments (e.g., spectroscopy, chromatography) to measure stability/reactivity. Document protocols rigorously for reproducibility .
  • Secondary Data : Extract data from peer-reviewed studies, ensuring cross-referencing to validate accuracy. Use tools like Google Scholar to track citations .
  • For qualitative insights (e.g., expert opinions), employ structured interviews or questionnaires with predefined response categories .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Apply principal contradiction analysis : Identify the dominant factor influencing discrepancies (e.g., temperature variability, solvent purity) and subordinate factors .
  • Use iterative review : Re-examine experimental conditions, replicate studies with stricter controls, and compare results against historical data .
  • Statistically analyze outliers using tools like Grubbs’ test or regression models to determine significance .

Q. What strategies ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Detailed Protocols : Include exact reagent concentrations, equipment specifications (e.g., NMR spectrometer settings), and environmental conditions (e.g., humidity) .
  • Supplementary Materials : Publish raw data, calibration curves, and failed experiments in open-access repositories to support transparency .
  • Collaborative Validation : Partner with independent labs to replicate findings, using standardized materials and blind testing .

Q. How to design a mixed-methods study for this compound?

  • Methodological Answer :

  • Quantitative Component : Conduct dose-response assays to measure biological activity, using triplicate samples and ANOVA for statistical rigor .
  • Qualitative Component : Perform thematic analysis of expert interviews to contextualize experimental results (e.g., industrial applicability barriers) .
  • Triangulation : Cross-validate findings by comparing quantitative data with qualitative insights, addressing biases through peer debriefing .

Methodological Tools and Frameworks

  • Data Analysis : Use chemometrics (e.g., PCA for spectral data) or machine learning (e.g., QSAR models) to predict properties of this compound .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite all sources to avoid plagiarism .

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